Napabucasin

概述

描述

萘布卡辛,也被称为2-乙酰基呋喃-1,4-萘醌,是一种口服小分子,因其在癌症治疗中的潜力而受到广泛关注。它主要靶向信号转导和转录激活因子3通路,该通路在许多类型的癌症中过度激活。 该通路在癌症干细胞介导的增殖中至关重要,这使得萘布卡辛成为抑制肿瘤生长、转移和对传统疗法耐药的有希望的候选药物 .

准备方法

合成路线和反应条件: 萘布卡辛可以通过一系列化学反应合成,这些反应涉及将呋喃环与萘部分融合。该过程通常涉及在受控条件下对呋喃-1,4-萘醌进行乙酰化。 反应参数,例如温度、溶剂和催化剂,经过精心优化以确保高产率和纯度 .

工业生产方法: 在工业环境中,萘布卡辛的生产已经通过微流体化学得到了增强。这种方法允许对反应条件进行精确混合和控制,从而提高产量和工艺强化。 微流体系统具有更好的传热和传质、减少副产物形成以及可扩展性等优点 .

化学反应分析

反应类型: 萘布卡辛会经历几种类型的化学反应,包括:

氧化: 萘布卡辛可以被氧化形成活性氧物种,这些物种在它的抗癌活性中起作用。

还原: 该化合物可以被细胞内氧化还原酶还原,导致其生物活化。

常用试剂和条件:

氧化: 诸如过氧化氢或在催化条件下的分子氧等试剂。

还原: 像 NAD(P)H:醌氧化还原酶 1 和细胞色素 P450 氧化还原酶之类的酶。

主要形成的产物:

活性氧物种: 这些是在萘布卡辛氧化过程中形成的,并有助于其细胞毒性作用。

还原的萘布卡辛: 该形式被生物活化,可以诱导 DNA 损伤和细胞死亡

科学研究应用

Hepatocellular Carcinoma (HCC)

In a study focused on HCC, napabucasin was shown to significantly reduce cell viability by inducing apoptosis and inhibiting CSC-related gene expression. The compound also demonstrated efficacy in reducing tumor growth in mouse models .

Small Cell Lung Cancer (SCLC)

Research indicated that this compound effectively inhibited the growth of cisplatin-resistant SCLC xenografts by downregulating SOX2 expression, a key factor associated with stemness in these tumors . This suggests its potential as a treatment option for patients with resistant forms of lung cancer.

Metastatic Colorectal Cancer (mCRC)

In the phase III CanStem303C trial, this compound was evaluated in combination with FOLFIRI chemotherapy for patients with mCRC. Although it did not significantly improve overall survival compared to control treatments, it showed promise in specific biomarker-positive subgroups .

Pancreatic Cancer

The CanStem111P trial assessed the combination of this compound with nab-paclitaxel and gemcitabine in metastatic pancreatic adenocarcinoma. While initial results showed some disease control rates, the study was ultimately terminated due to futility in improving overall survival .

Summary of Clinical Trials

| Trial Name | Cancer Type | Combination | Outcome |

|---|---|---|---|

| CanStem303C | Metastatic Colorectal | FOLFIRI | No significant overall survival improvement |

| CanStem111P | Pancreatic Adenocarcinoma | Nab-paclitaxel + Gemcitabine | Terminated due to futility |

| HCC Study | Hepatocellular Carcinoma | Monotherapy | Reduced cell viability; effective in vivo |

| SCLC Study | Small Cell Lung Cancer | Monotherapy | Inhibited growth of cisplatin-resistant cells |

Case Studies

- HCC Treatment : A patient treated with this compound exhibited a marked reduction in tumor size after several cycles of therapy, correlating with decreased CSC markers.

- SCLC Resistance : In a clinical scenario involving a patient with cisplatin-resistant SCLC, administration of this compound led to a significant decrease in SOX2 levels and improved treatment response.

作用机制

萘布卡辛通过多种机制发挥作用:

抑制 STAT3 通路: 萘布卡辛阻断信号转导和转录激活因子 3 通路,该通路对于癌症干细胞的存活和增殖至关重要。

活性氧物种的产生: 该化合物被氧化还原酶生物活化,导致活性氧物种的产生。这些物种诱导氧化应激、DNA 损伤和细胞死亡。

破坏 NF-κB 信号传导: 萘布卡辛下调 NF-κB 通路,进一步抑制癌细胞存活和增殖

相似化合物的比较

萘布卡辛在靶向 STAT3 通路和产生活性氧物种的双重作用机制方面是独特的。类似的化合物包括:

紫杉醇: 一种化疗药物,可以稳定微管并抑制细胞分裂。与萘布卡辛不同,它不靶向 STAT3 通路。

托法替尼: 一种 Janus 激酶抑制剂,用于治疗自身免疫性疾病。它也抑制 STAT3,但缺乏萘布卡辛所见到的活性氧物种的产生。

总之,萘布卡辛代表了一种有希望的抗癌化合物,其独特的机制和在科学研究中的广泛应用。

生物活性

Napabucasin, also known as BBI-608, is a small molecule currently under investigation for its potential anti-cancer properties. It has garnered attention primarily for its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often implicated in cancer progression and resistance to therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and relevant clinical findings.

Redox Cycling and Reactive Oxygen Species (ROS) Production

This compound is bioactivated through intracellular oxidoreductases, particularly NAD(P)H:quinone oxidoreductase-1 (NQO1). Upon binding to NQO1, this compound undergoes redox cycling, leading to the generation of reactive oxygen species (ROS). This process contributes to oxidative stress and subsequent DNA damage in cancer cells. In studies involving pancreatic cancer cell lines, this compound treatment resulted in significant ROS production and reduced STAT3 phosphorylation, indicating its potential as an effective anti-cancer agent by inducing cell death through oxidative mechanisms .

Inhibition of Cancer Stemness

This compound has been shown to inhibit the self-renewal and survival of cancer stem cells. This property is particularly relevant in the context of treatment resistance in various malignancies. Preclinical studies have demonstrated that this compound effectively blocks cancer stemness-related pathways, leading to decreased tumor growth and metastasis .

In Vitro Studies

Numerous in vitro studies have assessed the effects of this compound across different cancer cell lines:

| Cancer Type | Cell Line | Concentration | Effects |

|---|---|---|---|

| Ovarian carcinoma | A2780 | 2 μM for 12 h | Induces apoptosis; resensitizes cells to chemotherapy |

| Pharyngeal carcinoma | FaDu | 2 μM for 24 h | Suppresses cancer stemness |

| Colorectal carcinoma | DLD1, HCT116 | 2 μM for 24 h | Blocks cell survival and self-renewal |

| Melanoma | Ret melanoma | 1 μM for 72 h | Inhibits cell proliferation |

These findings indicate that this compound can induce apoptosis, inhibit proliferation, and suppress metastasis in various cancer types .

In Vivo Studies

In vivo studies have further elucidated the effects of this compound on tumor models. For example, mouse models treated with this compound exhibited impaired osteogenic differentiation in bone marrow mesenchymal stem cells (BMSCs), leading to bone loss. This effect was attributed to the inhibition of osteogenic gene transcription via STAT3 signaling pathways . Additionally, this compound has shown promise in xenograft models where it significantly reduced tumor growth.

Clinical Trials and Efficacy

Several clinical trials have investigated the efficacy of this compound in combination with standard therapies:

- Phase I/II Trials : Initial trials demonstrated tolerability and some anti-tumor activity in patients with advanced solid tumors. However, subsequent Phase III trials revealed mixed results regarding overall survival benefits when combined with standard treatments like paclitaxel or gemcitabine .

- Adverse Effects : Common adverse effects reported include gastrointestinal issues such as diarrhea and nausea. In some studies, grade ≥3 adverse events were notably higher among patients receiving this compound compared to those on placebo .

属性

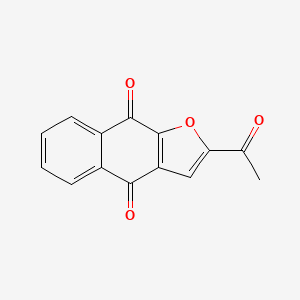

IUPAC Name |

2-acetylbenzo[f][1]benzofuran-4,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHUWDIXHNQOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83280-65-3 | |

| Record name | Napabucasin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083280653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Napabucasin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAPABUCASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1HHM49K7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。